Cas no 66154-67-4 (3-methanesulfonylpyridine-2-carbonitrile)
3-methanesulfonylpyridine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-PYRIDINECARBONITRILE, 3-(METHYLSULFONYL)-
- 3-methanesulfonylpyridine-2-carbonitrile
- 3-methylsulfonylpyridine-2-carbonitrile
- SCHEMBL5700183
- AKOS024060773
- EN300-183111
- 66154-67-4
- AT12787
- Z1873788421
- RCA15467
- 996-405-3
- 3-(methylsulfonyl)picolinonitrile
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- Inchi: 1S/C7H6N2O2S/c1-12(10,11)7-3-2-4-9-6(7)5-8/h2-4H,1H3
- InChI Key: HXIWYCHEVLMLGZ-UHFFFAOYSA-N
- SMILES: S(C)(C1C(C#N)=NC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 182.01499861Da
- Monoisotopic Mass: 182.01499861Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 79.2Ų
3-methanesulfonylpyridine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM412769-100mg |
3-methanesulfonylpyridine-2-carbonitrile |
66154-67-4 | 95%+ | 100mg |
$203 | 2022-06-10 | |
| Chemenu | CM412769-250mg |
3-methanesulfonylpyridine-2-carbonitrile |
66154-67-4 | 95%+ | 250mg |
$279 | 2022-06-10 | |
| Enamine | EN300-183111-0.05g |
3-methanesulfonylpyridine-2-carbonitrile |
66154-67-4 | 95% | 0.05g |
$118.0 | 2023-09-19 | |
| Enamine | EN300-183111-0.1g |
3-methanesulfonylpyridine-2-carbonitrile |
66154-67-4 | 95% | 0.1g |
$176.0 | 2023-09-19 | |
| Enamine | EN300-183111-0.25g |
3-methanesulfonylpyridine-2-carbonitrile |
66154-67-4 | 95% | 0.25g |
$252.0 | 2023-09-19 | |
| Enamine | EN300-183111-0.5g |
3-methanesulfonylpyridine-2-carbonitrile |
66154-67-4 | 95% | 0.5g |
$457.0 | 2023-09-19 | |
| Enamine | EN300-183111-1.0g |
3-methanesulfonylpyridine-2-carbonitrile |
66154-67-4 | 95% | 1g |
$584.0 | 2023-05-01 | |
| Enamine | EN300-183111-2.5g |
3-methanesulfonylpyridine-2-carbonitrile |
66154-67-4 | 95% | 2.5g |
$1147.0 | 2023-09-19 | |
| Enamine | EN300-183111-5.0g |
3-methanesulfonylpyridine-2-carbonitrile |
66154-67-4 | 95% | 5g |
$1695.0 | 2023-05-01 | |
| Enamine | EN300-183111-10.0g |
3-methanesulfonylpyridine-2-carbonitrile |
66154-67-4 | 95% | 10g |
$2516.0 | 2023-05-01 |
3-methanesulfonylpyridine-2-carbonitrile Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 3-methanesulfonylpyridine-2-carbonitrile
Research Briefing on 3-Methanesulfonylpyridine-2-carbonitrile (CAS: 66154-67-4) in Chemical Biology and Pharmaceutical Applications
3-Methanesulfonylpyridine-2-carbonitrile (CAS: 66154-67-4) is a specialized chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic compound, featuring a pyridine core with methanesulfonyl and cyano functional groups, exhibits unique reactivity and binding properties that make it a valuable scaffold for the development of novel therapeutic agents. Recent studies have explored its utility as a key intermediate in the synthesis of bioactive molecules, particularly in the context of kinase inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a versatile building block for the development of selective JAK2 inhibitors. The researchers utilized 3-methanesulfonylpyridine-2-carbonitrile as a starting material to synthesize a series of pyridine-based compounds that showed potent inhibition of JAK2 kinase activity, with IC50 values in the low nanomolar range. The methanesulfonyl group was found to be crucial for maintaining the compounds' selectivity profile against other JAK family members, highlighting the structural importance of this moiety.
In the field of antimicrobial research, a recent patent application (WO2023051234) disclosed novel derivatives of 3-methanesulfonylpyridine-2-carbonitrile with remarkable activity against drug-resistant bacterial strains. The inventors modified the cyano group position while retaining the methanesulfonyl moiety, resulting in compounds with improved pharmacokinetic properties. Molecular docking studies revealed that these derivatives interact with bacterial DNA gyrase in a unique binding mode, potentially overcoming existing resistance mechanisms.
The compound's physicochemical properties have also been the subject of recent investigations. A 2024 computational study published in ACS Omega employed density functional theory (DFT) calculations to analyze the electronic structure and reactivity of 3-methanesulfonylpyridine-2-carbonitrile. The results indicated that the electron-withdrawing effects of both the sulfonyl and cyano groups create a polarized system that facilitates nucleophilic aromatic substitution reactions, making it particularly useful for further derivatization in drug discovery programs.
From a synthetic chemistry perspective, new methodologies have been developed to access 3-methanesulfonylpyridine-2-carbonitrile more efficiently. A recent Organic Process Research & Development paper described a continuous flow process that reduces the number of synthetic steps from traditional batch methods while improving yield and purity. This advancement is particularly significant for scaling up production to meet the growing demand for this intermediate in pharmaceutical development.
In conclusion, 3-methanesulfonylpyridine-2-carbonitrile (CAS: 66154-67-4) continues to emerge as a valuable chemical entity in drug discovery, with recent research highlighting its versatility as a synthetic intermediate and its direct biological activities. The compound's unique structural features and demonstrated applications in multiple therapeutic areas suggest it will remain an important focus of chemical biology research in the coming years. Further studies are needed to fully explore its potential in addressing unmet medical needs, particularly in the areas of oncology and infectious diseases.
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